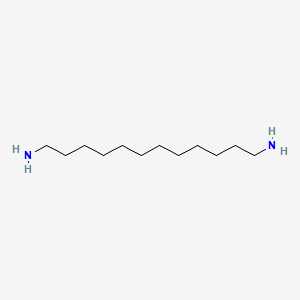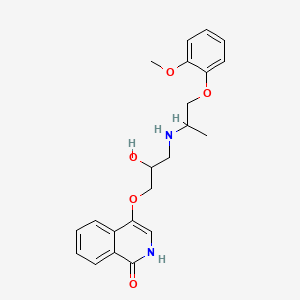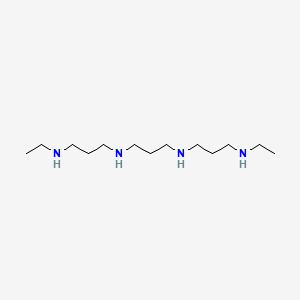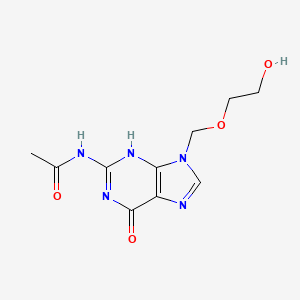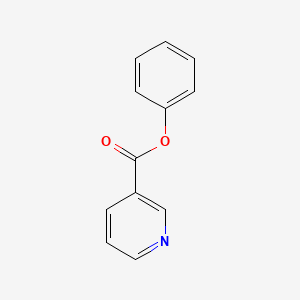
Phenyl nicotinate
Vue d'ensemble
Description
Phenyl nicotinate is a compound with the molecular formula C12H9NO2 . It is also known by other names such as phenyl pyridine-3-carboxylate and 3-Pyridinecarboxylic acid, phenyl ester . The molecular weight of Phenyl nicotinate is 199.20 g/mol .
Synthesis Analysis
A nature-inspired strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles has been reported . This strategy involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization . This method allows access to ortho-unsubstituted nicotinates .
Molecular Structure Analysis
The molecular structure of Phenyl nicotinate includes a phenyl group attached to a nicotinate . The InChI representation of Phenyl nicotinate is InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H . The Canonical SMILES representation is C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 .
Chemical Reactions Analysis
Phenyl nicotinate can be synthesized from 3-formyl (aza)indoles through a series of reactions including Aldol-type addition, intramolecular cyclization, C–N bond cleavage, and re-aromatization .
Physical And Chemical Properties Analysis
Phenyl nicotinate has a molecular weight of 199.20 g/mol . The exact physical and chemical properties specific to Phenyl nicotinate are not detailed in the retrieved papers.
Applications De Recherche Scientifique
Application in Supramolecular Complexes
Scientific Field
Chemistry, specifically the study of supramolecular complexes .
Summary of Application
Phenyl nicotinate is used to form chair-shaped liquid crystalline complexes through intermolecular hydrogen bonding with 4-alkoxybenzoic acids . These complexes have mesomorphic properties, which means they exhibit properties of both liquids and solids .
Methods of Application
The complexes are formed through 1:1 intermolecular hydrogen bonding between phenyl nicotinate and 4-alkoxybenzoic acids . The mesomorphic behavior of these complexes is investigated through differential scanning calorimetry and polarizing optical microscopy .
Results or Outcomes
The formation of these complexes greatly affected polarizability, with the polarizability increasing three and one third times compared with that of the free acid and base . Schlieren textures of the nematic phase were observed for all prepared complexes .
Application in Skin Care
Scientific Field
Summary of Application
Nicotinamide, a form of Vitamin B3 and a derivative of Phenyl Nicotinate, is used in skin care to control skin aging and pigmentation . It is used to restore cellular NAD+ pool and mitochondrial energetics, attenuate oxidative stress and inflammatory response, enhance extracellular matrix and skin barrier, and inhibit the pigmentation process in the skin .
Methods of Application
Nicotinamide is applied topically, either alone or in combination with other active ingredients . It is well tolerated by the skin .
Results or Outcomes
Clinical trials have shown that topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation .
Application in Molecular Geometry
Scientific Field
Chemistry, specifically the study of molecular geometry .
Summary of Application
Phenyl nicotinate is used to form chair-shaped liquid crystalline complexes with different alkoxy chains . These complexes are used to study the effects of chain length on the predicted total energy of the hydrogen-bonded complex .
Methods of Application
The complexes are formed through 1:1 intermolecular hydrogen bonding between phenyl nicotinate and 4-alkoxybenzoic acids with different alkoxy chains . The predicted total energy of these complexes is investigated using density functional theory calculations .
Results or Outcomes
It was found that as the alkoxy chain length increased, the predicted total energy of the hydrogen-bonded complex also increased . The charge distribution of these complexes explained the nematic mesophase, which could be attributed to more end-to-end aggregations of the alkoxy chains with longer chain lengths .
Application in Drug Synthesis
Scientific Field
Summary of Application
Phenyl nicotinate is used in the synthesis of substituted pyridines with diverse functional groups . These pyridines are important structural motifs found in numerous bioactive molecules .
Methods of Application
A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenolpyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Results or Outcomes
The application of this methodology provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methylnicotinate .
Application in Antioxidant Research
Scientific Field
Biochemistry, specifically antioxidant research .
Summary of Application
Phenyl nicotinate, in the form of α-tocopheryl nicotinate, is used in antioxidant research . It has been shown to reduce the progression of hypertension and protect animals from myocardial fibrosis, pulmonary edema, weight loss, and death .
Methods of Application
α-Tocopheryl nicotinate is administered to animals in a controlled environment . The effects of the compound on the animals’ health are then monitored over a set period of time .
Results or Outcomes
It was found that α-tocopheryl nicotinate is 5 times more potent than α-tocopheryl acetate in its antihypertensive effects .
Application in Nutritional Supplements
Scientific Field
Summary of Application
Nicotinamide, a form of Vitamin B3 and a derivative of Phenyl Nicotinate, is primarily used as a nutritional supplement for Vitamin B3 . It contributes to cellular energy metabolism and defense systems .
Methods of Application
Nicotinamide is taken orally as a nutritional supplement . It is used to prevent and treat pellagra, a disease caused by Vitamin B3 deficiency .
Results or Outcomes
Supplementation of nicotinamide helps restore cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, and enhances extracellular matrix and skin barrier .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJPOSAIULNDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063045 | |
| Record name | Phenyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl nicotinate | |
CAS RN |
3468-53-9 | |
| Record name | Phenyl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl nicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRD2L6RM16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

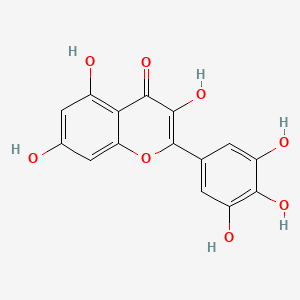
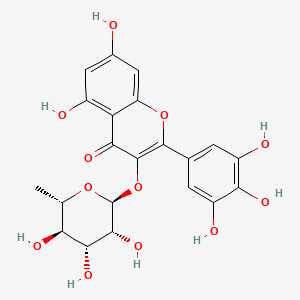
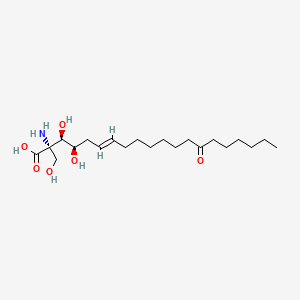
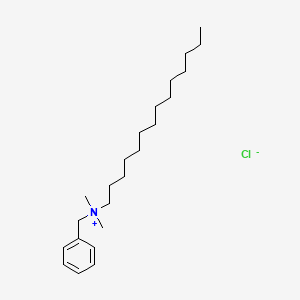
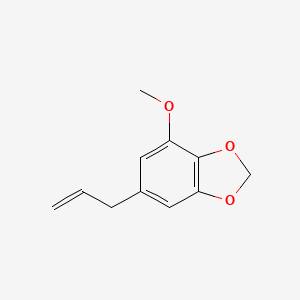
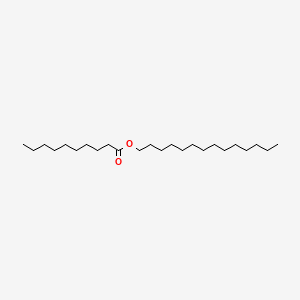
![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)
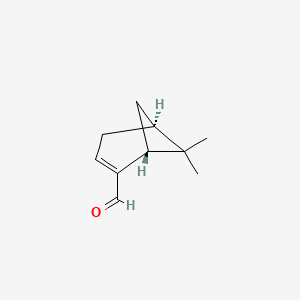
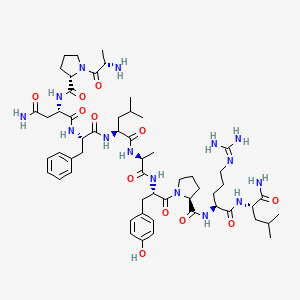
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B1677604.png)
